Product packaging for Onitisin(Cat. No.:CAS No. 53823-03-3)

Onitisin

Cat. No.: B206521
CAS No.: 53823-03-3
M. Wt: 264.32 g/mol
InChI Key: DKTHZTCRZGYKCV-UHFFFAOYSA-N
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Description

Contextualization within the Sesquiterpenoid Class of Natural Products

Onitisin is classified as a sesquiterpenoid. Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units and have the general formula C₁₅H₂₄ chemicalbook.comechemi.com. These compounds are widely distributed in nature, particularly abundant in certain plant families chemicalbook.com. Sesquiterpenoids, which include oxygen-containing derivatives like alcohols, ketones, and lactones, often contribute to the aroma and biological activity of volatile oils chemicalbook.com. The structural diversity within the sesquiterpenoid class is vast, categorized by the number and size of carbon rings (acyclic, monocyclic, bicyclic, tricyclic, tetracyclic) or by the presence of specific functional groups chemicalbook.com. This compound, with its specific chemical structure (C₁₅H₂₀O₄), fits within this broad and diverse class of natural products nih.govnih.gov.

Historical Evolution of Academic Inquiry into this compound and Related Pterosins

Academic inquiry into natural products from ferns, particularly those from the Pteridium and Onychium genera, has a history leading to the discovery of compounds like this compound and the related pterosins. Pterosins are a group of indanone sesquiterpenoids often found in bracken ferns (Pteridium aquilinum) and other related species cenmed.comresearchgate.netresearchgate.net. Early research focused on isolating and characterizing these compounds from plant extracts using chromatographic techniques chemfaces.comscience.gov. The structural elucidation of pterosins and related compounds like this compound was achieved through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) researchgate.netchemfaces.com. Over time, studies have expanded to investigate the biological properties associated with these compounds researchgate.net. The relationship between ptaquiloside, a known carcinogen in bracken fern, and pterosin B, formed by its hydrolysis, highlights the interconnectedness of compounds within this group and has driven research into their environmental fate and potential exposure risks researchgate.netresearchgate.netresearchgate.net. The total synthesis of certain pterosins and this compound has also been a subject of academic research, contributing to the understanding of their chemical structures and potential for laboratory production researchgate.net.

Significance of this compound within Contemporary Chemical and Biological Sciences

This compound holds significance in contemporary chemical and biological sciences primarily as a natural product with a defined chemical structure (C₁₅H₂₀O₄) nih.govnih.gov. Its isolation from plants like Onychium japonicum positions it as a subject of interest in natural product chemistry, particularly concerning the identification and characterization of plant-derived compounds chemfaces.commedchemexpress.comambeed.cn. Research into this compound and related pterosins contributes to the broader understanding of the biosynthesis and chemical diversity within the sesquiterpenoid class. While specific detailed research findings solely focused on this compound's biological activities within the provided search results are limited, its co-occurrence and structural similarity to other pterosins, some of which have shown biological effects in research studies (e.g., effects on isolated guinea-pig ileum contraction or potential antidiabetic activity for pterosin A), suggest its relevance for further biological investigation researchgate.net. The study of such natural compounds is fundamental to exploring potential leads for various applications in chemistry and biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B206521 Onitisin CAS No. 53823-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-10(4-5-16)9(2)13(18)11-6-15(3,7-17)14(19)12(8)11/h16-18H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTHZTCRZGYKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968611
Record name 4-Hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53823-03-3
Record name Onitisin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Origin and Isolation Methodologies of Onitisin

Natural Sources and Bioprospecting of Onitisin-Producing Organisms

This compound is primarily found in certain fern species. It has been prominently isolated from Onychium japonicum and Onychium auratum. smolecule.commedchemexpress.com These plant species serve as key natural sources for the compound. This compound has also been noted in studies related to Onychium siliculosum. researchgate.net The presence of this compound and related compounds has also been observed in other fern families, such as Pteridaceae medchemexpress.com and in species like Dicranopteris pedata. researchgate.net Bioprospecting efforts targeting these specific plant genera and species are crucial for identifying and accessing natural sources of this compound. The compound is classified as a natural phenolic pterosin. medchemexpress.com

Advanced Chromatographic Techniques for this compound Isolation

The isolation and purification of this compound from complex biological matrices necessitate the use of advanced chromatographic techniques. These methods leverage differences in physical and chemical properties of compounds to achieve separation.

Preparative High-Performance Liquid Chromatography (HPLC) in this compound Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of natural compounds, including pterosins like this compound, from crude extracts. nih.govresearchgate.net This method involves separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. Preparative HPLC allows for the isolation of target compounds in larger quantities and with higher purity compared to analytical scale chromatography. The selection of appropriate stationary phases (e.g., silica (B1680970) gel, RP-18) and mobile phase gradients (e.g., aqueous formic acid and acetonitrile) is critical for effective separation during the purification process. researchgate.netresearchgate.net Reproducible HPLC methods are essential to guide the isolation and purification process and verify the identity of compounds after purification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique employed for the identification and quantification of volatile and semi-volatile organic compounds within complex mixtures. measurlabs.comthermofisher.com While this compound itself is a sesquiterpenoid, GC-MS is relevant for analyzing related or co-occurring volatile components in plant extracts or for certain derivatized forms of the compound. plos.org In GC-MS, the sample is vaporized and introduced into a gas chromatography column, where components are separated based on their boiling points and interactions with the stationary phase. measurlabs.comthermofisher.com The separated compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratios (m/z). measurlabs.comthermofisher.com Comparing the resulting mass spectra to spectral libraries, such as the NIST database, aids in the identification of compounds. plos.org GC-MS is a versatile tool used in various applications, including the analysis of natural products and complex biological samples. measurlabs.complos.org

Strategies for Extracting this compound from Biological Matrices

Extracting this compound from biological matrices, primarily plant tissues, is the initial step in its isolation. This process aims to release the compound from the cellular structure and separate it from unwanted matrix components. Common strategies involve liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comresearchgate.netorientjchem.orgnih.gov

Liquid-liquid extraction involves partitioning the target compound between two immiscible liquid phases based on differential solubility. researchgate.netorientjchem.org Solvents such as acetonitrile, methanol, and ethyl acetate (B1210297) are frequently used in the extraction of natural products from biological samples. mdpi.comorientjchem.org The choice of solvent system is optimized to maximize the recovery of this compound while minimizing the co-extraction of interfering substances. orientjchem.org

Solid-phase extraction (SPE) is another technique used for sample clean-up and preconcentration. mdpi.comnih.gov This method utilizes a solid stationary phase to selectively retain the analyte while the matrix components are washed away. nih.gov Following washing, the target compound is eluted using a suitable solvent. SPE can be particularly effective in reducing the complexity of the extract before chromatographic analysis. mdpi.com

Sample preparation, including extraction, is a fundamental and critical step in the analysis of compounds from biological sources, as it directly impacts the efficiency of subsequent purification and analytical techniques. nih.govnih.gov

Chemical Synthesis and Derivatization of Onitisin

Retrosynthetic Analysis and Strategic Disconnections for Onitisin

While specific detailed retrosynthetic analyses for this compound were not extensively detailed in the search results, the total synthesis approaches reported for this compound and related pterosins provide insight into the strategic disconnections employed. A common strategy involves the construction of the indanone ring system. researchgate.netacs.orgnih.govresearchgate.net This often entails forming the five-membered ring onto a substituted aromatic precursor. The side chain bearing the hydroxyl group is typically introduced onto the indanone core or a precursor at a later stage of the synthesis. researchgate.netacs.orgnih.govresearchgate.net Disconnections often involve C-C bond formation to build the cyclic structure and functional group interconversions to introduce the required hydroxyl and carbonyl functionalities.

Total Synthesis Approaches to this compound and its Stereoisomers

Total synthesis routes for (±)-Onitisin and related compounds like (±)-pterosin M have been reported. researchgate.netgoogle.cagoogle.comorcid.org These syntheses often utilize dimethylated indanone derivatives as key intermediates. researchgate.net

Indanone derivatives are crucial intermediates in the synthesis of this compound and other pterosins. The construction of the substituted indanone core is a primary focus of these synthetic strategies. researchgate.netacs.orgnih.govresearchgate.netbeilstein-journals.orgnih.govencyclopedia.pub Various methods have been developed for the synthesis of 1-indanones, which can then be further functionalized to yield the desired pterosin structures. beilstein-journals.orgnih.govencyclopedia.pub

Several catalytic transformations are employed in the total synthesis of this compound and related compounds. The Suzuki-Miyaura cross-coupling reaction is a key step in introducing the vinyl side chain onto an aryl bromide precursor. researchgate.netacs.orgnih.gov This is often followed by a formyl selective Wacker oxidation to generate the aldehyde functionality. researchgate.netacs.orgnih.gov Friedel-Crafts acylation is another important reaction utilized in the synthesis of indanone derivatives, serving to construct the cyclic indanone system. researchgate.netbeilstein-journals.orgacs.org

Key Catalytic Transformations in this compound Synthesis:

TransformationRole in SynthesisExamples from Literature
Suzuki-Miyaura CouplingIntroduction of vinyl side chain onto aryl bromide.Used in total synthesis of Onitin (B114287) and this compound. researchgate.netacs.orgnih.gov
Wacker OxidationSelective oxidation of vinyl group to aldehyde.Used in total synthesis of Onitin. researchgate.netacs.orgnih.gov
Friedel-Crafts AcylationFormation of the indanone ring system.Used in synthesis of indanone intermediates. researchgate.netbeilstein-journals.orgacs.org

While the synthesis of racemic (±)-Onitisin has been reported researchgate.netgoogle.cagoogle.comorcid.org, the development of stereoselective synthetic pathways for specific stereoisomers of this compound would be crucial for obtaining enantiomerically pure compounds. Research in stereoselective synthesis of related indanone derivatives and pterosins like pterosin B has been explored, which could potentially be adapted for this compound. researchgate.netjst.go.jp Achieving stereocontrol during the construction of the indanone core and the introduction of the hydroxyl group at the stereogenic center(s) is essential for stereoselective synthesis.

Exploration of Novel Catalytic Transformations (e.g., Suzuki-Miyaura Cross-Coupling, Wacker Oxidation, Friedel-Crafts Acylation)

Semisynthesis of this compound from Precursor Molecules

Semisynthesis of this compound from naturally occurring precursor molecules found in ferns is a potential approach, although detailed reports specifically on the semisynthesis of this compound were not prominently featured in the search results. Natural sources like Onychium auratum and Onychium siliculosum contain this compound and related pterosins, suggesting the possibility of utilizing isolated precursors for semisynthetic routes. amrita.eduresearchgate.net Semisynthesis typically involves chemical modifications of a complex natural product precursor to obtain the desired target molecule.

Synthesis of this compound Analogues and Conjugates (e.g., Onitinoside, Pterosin M)

The synthesis of this compound analogues and conjugates, such as Onitinoside and Pterosin M, is an important area of research to explore the structure-activity relationships of this class of compounds. Onitinoside is a glycosylated derivative of Onitin t27.ir, and its synthesis would involve the glycosylation of Onitin or a suitable precursor. Total synthesis of (±)-pterosin M, a related phenolic sesquiterpene, has been reported alongside (±)-Onitisin, indicating shared synthetic strategies for these analogues. researchgate.netgoogle.cagoogle.comorcid.org The synthesis of other pterosin analogues has also been explored, often utilizing modified coupling reactions. researchgate.net

Onitinoside has been identified as 4-O-glucosyl-6-(2′-hydroxyethyl)-2,2,5,7-tetramethylindan-1-one. researchgate.net The synthesis of such glycosylated derivatives requires specific glycosylation techniques to form the O-glycosidic bond.

Investigation of Onitisin S Biological Activities and Mechanistic Insights

In vitro Screening of Onitisin's Biological Effects

In vitro studies have been instrumental in identifying the biological activities of this compound, including its effects on smooth muscle contraction and cellular processes.

Evaluation of Specific Receptor or Enzyme Modulation (e.g., inhibition of guinea-pig ileum contraction)

This compound has been shown to inhibit the contraction of isolated guinea-pig ileum. chemfaces.com This effect is shared with other phenolic pterosins, onitin (B114287) and onitinoside, also isolated from Onychium siliculosum. chemfaces.com While onitin was found to be the most potent among these three compounds in inhibiting guinea-pig ileum contraction, this compound also demonstrates this activity. chemfaces.com Onitin's mechanism in this context involves the inhibition of both D and M receptors of 5-HT, and its antagonism against histamine (B1213489) is non-competitive. chemfaces.com Although the specific receptor or enzyme modulation by this compound itself in the guinea-pig ileum has not been as extensively detailed as that of onitin in the provided information, its ability to inhibit contraction suggests interaction with pathways regulating smooth muscle activity. chemfaces.com

Cellular Assays for this compound Activity

Cellular assays have been employed to investigate the effects of this compound on various cellular processes. This compound, as a sesquiterpenoid, belongs to a class of compounds known for diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties.

Studies on related compounds and the broader class of sesquiterpenoids provide context for the types of cellular activities that might be investigated for this compound. Sesquiterpenoids, in general, have shown effects such as scavenging free radicals, exhibiting hepatoprotective activity against induced cytotoxicity in liver cells, and influencing pathways related to oxidative stress. biocrick.com Preliminary studies on onitin, a closely related compound, suggest potential anti-cancer effects by inducing apoptosis in cancer cells and activating signaling pathways involved in cell cycle regulation and apoptosis. While specific detailed cellular assay data solely for this compound were not extensively available in the provided search results, the documented activities of related compounds and the class of sesquiterpenoids suggest that cellular assays evaluating antioxidant, anti-inflammatory, hepatoprotective, and potential anti-proliferative or pro-apoptotic effects would be relevant areas of investigation for this compound. biocrick.com

Molecular Mechanisms Underlying this compound's Observed Biological Effects

Understanding the molecular mechanisms of this compound involves identifying its direct targets and how it influences intracellular signaling pathways.

Identification of Direct Molecular Targets

Based on the observed biological activities, particularly the inhibition of smooth muscle contraction, potential molecular targets for this compound could include receptors or enzymes involved in regulating muscle tone. While onitin, a related compound, has been shown to inhibit 5-HT receptors and act as a non-competitive antagonist of histamine, the direct molecular targets of this compound are not explicitly detailed in the provided information. chemfaces.commedchemexpress.com The classification of this compound as a phenolic pterosin and a sesquiterpenoid suggests potential interactions with targets commonly modulated by these classes of natural products. Sesquiterpenoids, for instance, can exert anti-tumor activity by targeting factors in signaling pathways like NF-κB, MAPKs, and STAT. Further research is needed to definitively identify the specific direct molecular targets of this compound.

Elucidation of Intracellular Signaling Pathway Perturbations

The biological effects of this compound are likely mediated through the modulation of intracellular signaling pathways. While specific pathways directly perturbed by this compound are not extensively described, the reported activities of related compounds and the broader class of sesquiterpenoids offer insights into potential mechanisms. Sesquiterpenoids have been shown to influence signaling pathways related to oxidative stress, inflammation, cell cycle regulation, and apoptosis. For example, onitin is suggested to activate signaling pathways involved in cell cycle regulation and apoptosis. Sesquiterpenes can also down-regulate inflammatory factors by inhibiting the activation of signaling pathway related factors such as NF-κB, MAPKs, and STAT. Given this compound's reported biological activities, it is plausible that it affects similar or related intracellular signaling cascades.

Structure-Activity Relationship (SAR) Studies of this compound and its Synthesized Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound influence its biological activity. wikipedia.orgcollaborativedrug.com While detailed SAR studies specifically focused on this compound and a wide range of its synthesized analogues were not extensively provided in the search results, some information on related compounds and the general principles of SAR for sesquiterpenoids can offer insights.

This compound is a phenolic pterosin, a type of sesquiterpenoid. medchemexpress.com The comparison of this compound, onitin, and onitinoside in inhibiting guinea-pig ileum contraction provides a basic level of SAR, indicating that onitin is the most potent among these three structurally related compounds. chemfaces.com This suggests that structural differences between this compound, onitin, and onitinoside influence their potency in this specific biological assay.

The broader class of sesquiterpenoids exhibits a wide range of structures and biological activities, implying a strong relationship between their chemical structure and their effects. For instance, the presence of a free α-methylene-γ-lactone structure in sesquiterpenes is often associated with anti-tumor activity. Modifications to this structure can reduce cytotoxicity.

SAR studies typically involve synthesizing analogues with specific structural changes and evaluating their biological activity to identify the key functional groups and structural features responsible for the observed effects. wikipedia.orgcollaborativedrug.com For this compound, future SAR studies could explore the impact of modifications to its hydroxyl groups, the indanone core, or the side chain on its smooth muscle relaxant, antioxidant, or other potential activities. chemfaces.comsmolecule.com Such studies would provide valuable information for optimizing its biological potency and selectivity.

Design and Synthesis of this compound Derivatives for SAR Analysis

While the synthesis of this compound and related phenolic pterosins has been achieved through various chemical strategies, detailed information specifically on the design and synthesis of a systematic series of this compound derivatives explicitly for comprehensive SAR analysis was not extensively detailed in the consulted literature. However, the existence of naturally occurring derivatives like this compound 2'-O-glucoside medchemexpress.com suggests potential avenues for derivative synthesis. The broad biological activities observed in oxygenated sesquiterpenoid derivatives generally highlight the potential for exploring structural modifications of this compound to modulate and enhance specific biological effects.

Computational Approaches in SAR Elucidation for this compound

Computational approaches play an increasingly significant role in modern drug discovery and mechanistic studies, including the elucidation of Structure-Activity Relationships. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide insights into how a compound interacts with its biological target and how structural modifications might affect this interaction and, consequently, the activity.

Based on the available search results, specific studies detailing the application of computational approaches for the SAR elucidation of this compound were not identified. While computational methods are widely used in chemical synthesis design acs.org and the characterization of molecular transformations acs.org, and SAR studies are a common area for computational application, there was no direct evidence in the provided snippets of these methods being applied specifically to this compound to understand its SAR. Therefore, the extent to which computational approaches have been utilized to explore the SAR of this compound based on this literature remains unclear.

Advanced Analytical and Computational Methodologies in Onitisin Research

Quantitative Analysis of Onitisin in Complex Matrices

Quantitative analysis of this compound in complex matrices, such as plant extracts or biological samples, presents challenges due to the presence of numerous other compounds that can interfere with detection and accurate measurement chromatographyonline.commdpi.com. Overcoming matrix effects is critical for reliable quantification chromatographyonline.comnih.gov.

High-Resolution Mass Spectrometry for this compound Detection and Quantification

High-resolution mass spectrometry (HRMS) is a powerful tool for the detection and quantification of compounds like this compound in complex samples. HRMS offers high selectivity and sensitivity, enabling the differentiation of the target analyte from coeluting substances and reducing matrix interference waters.comthermofisher.com. Techniques such as LC-MS/MS are commonly employed for trace detection and quantification in complex matrices, although the cost of such systems can be a factor for routine analysis waters.com. Strategies like using stable isotopically labeled internal standards can help compensate for matrix effects encountered during ionization chromatographyonline.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural confirmation and purity assessment of this compound albtechnology.comchemfaces.comamrita.edu. Both ¹H NMR and ¹³C NMR are used to elucidate the complete structure by analyzing the chemical shifts, splitting patterns, and integration of signals corresponding to different nuclei within the molecule researchgate.netresearchgate.netacs.org. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide further connectivity information, aiding in the unambiguous assignment of resonances and confirmation of the proposed structure amrita.edu.

NMR can also be used for purity assessment, particularly quantitative NMR (qNMR). While traditional NMR might not have sufficient resolution for detecting trace impurities, qNMR allows for the quantitative determination of the components in a mixture by comparing the integrated signal areas of the analyte to those of a known internal standard researchgate.netpurity-iq.comyoutube.comnist.govmestrelab.com. This method is valuable for assessing the purity of isolated or synthesized this compound samples albtechnology.comchemfaces.compurity-iq.com.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling techniques provide theoretical insights into the behavior and properties of this compound at the molecular level dntb.gov.uayoutube.com. These methods complement experimental studies by offering predictions and explanations for observed phenomena.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis explores the various spatial arrangements, or conformers, that a molecule can adopt due to rotation around single bonds scribd.com. Understanding the preferred conformations of this compound is important as they can influence its physical, chemical, and biological properties. Computational methods, such as molecular mechanics or quantum mechanics calculations, can be used to determine the relative energies and populations of different conformers.

Molecular dynamics (MD) simulations extend conformational analysis by simulating the movement of atoms and molecules over time zib.de. MD simulations can provide information about the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target. These simulations can help understand flexibility, stability, and transitions between different conformational states.

Docking and Scoring Approaches for Putative this compound Interactions

Molecular docking is a computational technique used to predict the binding orientation (pose) and binding affinity of a small molecule (ligand), such as this compound, to a larger molecule (receptor), typically a protein researchgate.netnih.gov. Docking algorithms search for favorable binding poses by considering the shape and chemical properties of both the ligand and the receptor. Scoring functions are then used to estimate the strength of the interaction for each pose researchgate.netnih.gov.

Docking studies can be applied to investigate putative interactions of this compound with biological targets, providing insights into potential mechanisms of action or off-target effects dntb.gov.uaresearchgate.net. While docking provides valuable predictions, experimental validation is necessary to confirm these computationally derived interactions.

Future Directions and Emerging Research Avenues for Onitisin

Integration of Omics Technologies in Onitisin Biosynthesis Research

The application of integrated omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for unraveling the complete biosynthetic pathway of this compound in its natural sources, such as Onychium siliculosum. While revolutionary developments in -OMICS techniques are generally advancing natural product research, their specific application to this compound biosynthesis can provide detailed insights into the genes, enzymes, and regulatory mechanisms involved in its production. researchgate.netresearchgate.net

Integrated transcriptomics and metabolomics analysis, for instance, has been successfully applied to study flavonoid biosynthesis in other plants under stress conditions, revealing key genes and metabolic changes associated with the accumulation of specific compounds. nih.gov Applying similar approaches to this compound could involve:

Transcriptomics: Identifying genes upregulated or downregulated during different growth stages of the plant or under specific environmental conditions that influence this compound production.

Genomics: Sequencing the genome of this compound-producing organisms to locate gene clusters potentially involved in its biosynthesis.

Proteomics: Identifying the enzymes responsible for catalyzing specific steps in the biosynthetic pathway.

Metabolomics: Providing a comprehensive profile of metabolites produced alongside this compound, helping to map the metabolic network and identify intermediates. nih.govnct-dresden.debioanalysis-zone.com

Integrating these data sets can help construct a holistic model of this compound biosynthesis, potentially enabling metabolic engineering strategies to enhance its production or produce novel analogs.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Design

Compound Identification and Characterization: AI, supported by ML algorithms, can analyze spectroscopic data to identify and characterize compounds present in natural extracts, potentially speeding up the discovery of new this compound-related compounds or derivatives. cas.org

Bioactivity Prediction: Machine learning models, including deep neural networks, can predict and rank the biological activities of natural products based on their chemical structures. cas.org This could be used to screen this compound and its potential derivatives in silico for various pharmacological properties, guiding further experimental investigation.

Synthesis Route Design: AI algorithms can assist in designing novel and efficient synthetic routes for this compound and its complex derivatives by analyzing vast chemical reaction databases and predicting feasible synthetic steps.

Development of Advanced Bioanalytical Platforms for this compound Metabolomics

Advanced bioanalytical platforms are crucial for the comprehensive study of this compound within biological systems and its producing organisms. Metabolomics platforms, primarily utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are essential tools for this purpose. nih.govnct-dresden.debioanalysis-zone.comgustaveroussy.fr Future research will likely involve the development and application of more sensitive and specific platforms tailored for this compound and its metabolites:

High-Resolution Mass Spectrometry (HRMS): Continued advancements in HRMS coupled with sophisticated separation techniques like ultra-high performance liquid chromatography (UHPLC) will enable the accurate detection and quantification of this compound and its low-abundance metabolites in complex biological matrices. bioanalysis-zone.comgustaveroussy.fr

NMR Spectroscopy: Quantitative NMR can provide detailed structural information and quantify metabolites with minimal sample preparation. nct-dresden.de Future developments may focus on enhancing NMR sensitivity for analyzing this compound in limited sample quantities.

Integrated Omics Platforms: Developing platforms that seamlessly integrate metabolomics data with other omics data will be crucial for a systems-level understanding of this compound's role and fate in biological systems. nih.govmetaboanalyst.ca Web-based platforms like MetaboAnalyst are already facilitating such integrated analysis. metaboanalyst.ca

Mass Spectrometry Imaging: This innovative technique allows for the spatially resolved analysis of metabolites in tissues, which could be applied to understand the distribution and localization of this compound within the plant. gustaveroussy.fr

These advanced platforms will be vital for targeted and untargeted metabolomics studies aimed at understanding this compound's metabolic fate, potential interactions, and accumulation patterns.

Exploration of Novel Synthetic Strategies for Accessing this compound and Complex Derivatives

While the total synthesis of (±)-onitisin has been reported, the exploration of novel and more efficient synthetic strategies remains a key future direction. researchgate.net Developing improved synthetic routes is essential for producing this compound and its derivatives in larger quantities for further research and potential applications. Future efforts may focus on:

Stereoselective Synthesis: Given that natural products often exhibit specific biological activities related to their stereochemistry, developing stereoselective synthetic routes to access specific this compound enantiomers will be important.

Catalytic Methods: Utilizing advanced catalytic methods, such as transition-metal-catalyzed reactions and photocatalysis, can offer more efficient, sustainable, and selective pathways for constructing the complex indanone core and side chains of this compound. researchgate.netresearchgate.netresearchgate.net

Biocatalysis and Chemoenzymatic Synthesis: Exploring the use of enzymes or engineered microorganisms for specific steps in the synthesis could provide environmentally friendly and highly selective routes.

Flow Chemistry: Implementing flow chemistry techniques could enable continuous and scalable production of this compound intermediates or the final compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.